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molecular formula C10H9NO3 B1362372 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione CAS No. 10187-21-0

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Cat. No. B1362372
M. Wt: 191.18 g/mol
InChI Key: SWLPIQAFVWFMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04769402

Procedure details

A solution of succinic anhydride (100 g, 1 mol) in dimethylformamide (50 g) was added slowly to a stirred solution of p-aminophenol (109 g, 1 mol) in dimethylformamide (150 g) at a temperature between 25° and 30° C. After 1.5 h the reaction mixture was transferred to a film evaporator in which dimethylformamide (160 g) was separated off at a pressure of 0.05 bar and a temperature of 130° C. A solution of p-toluenesulphonic acid (2 g) in methanol (18 g) was added to the residue obtained, the temperature was increased to 170° C. and dimethylformamide and water were evaporated at a pressure of 13 mbar. The brown solid material thus obtained was dissolved in dimethylformamide having a temperature of 90° C., water was added to the solution until it became turbid, the turbid solution was allowed to adopt ambient temperature and the crystals obtained were filtered off. The N-(4-hydroxyphenyl)succinimide was obtained in a yield of 94 % and with a purity of more than 99%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=O)[CH2:3][CH2:2]1.[CH:8]1[C:13]([NH2:14])=[CH:12][CH:11]=[C:10]([OH:15])[CH:9]=1>CN(C)C=O.O>[OH:15][C:10]1[CH:11]=[CH:12][C:13]([N:14]2[C:1](=[O:7])[CH2:2][CH2:3][C:4]2=[O:6])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
109 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
50 g
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
150 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1.5 h the reaction mixture was transferred to a film evaporator in which dimethylformamide (160 g)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
was separated off at a pressure of 0.05 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 130° C
ADDITION
Type
ADDITION
Details
A solution of p-toluenesulphonic acid (2 g) in methanol (18 g) was added to the residue
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
dimethylformamide and water were evaporated at a pressure of 13 mbar
CUSTOM
Type
CUSTOM
Details
The brown solid material thus obtained
ADDITION
Type
ADDITION
Details
was added to the solution until it
CUSTOM
Type
CUSTOM
Details
to adopt ambient temperature
CUSTOM
Type
CUSTOM
Details
the crystals obtained
FILTRATION
Type
FILTRATION
Details
were filtered off

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1C(CCC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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